molecular formula C4H13BrN2 B3028331 1,4-Diaminobutane Dihydrobromide CAS No. 18773-04-1

1,4-Diaminobutane Dihydrobromide

Cat. No.: B3028331
CAS No.: 18773-04-1
M. Wt: 169.06 g/mol
InChI Key: ZYTYCJCQGXUMPI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Diaminobutane Dihydrobromide can be synthesized through the reaction of 1,4-diaminobutane with hydrobromic acid. The reaction typically involves the following steps:

Industrial Production Methods

Industrial production of this compound often involves the use of biocatalytic processes. For example, Escherichia coli can be genetically engineered to produce 1,4-diaminobutane, which is then reacted with hydrobromic acid to form the dihydrobromide salt . This method is more environmentally friendly and cost-effective compared to traditional chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

1,4-Diaminobutane Dihydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Polymer Chemistry

1,4-Diaminobutane dihydrobromide is extensively utilized as a cross-linking agent in the synthesis of polymers. Its ability to form strong covalent bonds between polymer chains enhances the mechanical properties and thermal stability of the resulting materials.

Case Study : A study demonstrated that incorporating 1,4-diaminobutane into polyurethanes significantly improved tensile strength and elasticity compared to control samples without the compound .

Biochemical Research

In biochemical applications, this compound is instrumental in the formulation of specialized cell culture media for stem cell cultivation. Its role as a nitrogen source supports cell growth and differentiation.

Data Table: Cell Culture Media Composition

ComponentConcentrationRole
This compound0.5 g/LNitrogen source
Glucose1 g/LEnergy source
Sodium Bicarbonate2.2 g/LpH buffer
Fetal Bovine Serum10% (v/v)Growth factor

Pharmaceutical Applications

This compound serves as a building block in the synthesis of various pharmaceuticals and agrochemicals. Its derivatives have been explored for their anti-inflammatory properties and potential therapeutic effects.

Research Insight : A recent study highlighted the synthesis of novel compounds derived from 1,4-diaminobutane that exhibited significant anti-inflammatory activity in vitro . These findings suggest its utility in developing new therapeutic agents.

Production Optimization

Recent advancements in microbial fermentation processes have enhanced the production efficiency of 1,4-diaminobutane using genetically modified strains of Escherichia coli. By optimizing metabolic pathways to increase NADPH availability, researchers achieved a yield increase of up to 63% compared to traditional methods .

Data Table: Yield Comparison of Recombinant Strains

StrainNADPH Yield (mg/L)1,4-Diaminobutane Yield (mg/L)
E. coli BL21(DE3)5059
NAP77588
NAP88098

Safety Considerations

Handling this compound requires caution due to its potential toxicity. It is classified as an irritant and can cause skin and eye irritation upon contact. Appropriate safety measures should be implemented when working with this compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific salt form, which enhances its solubility and stability compared to its base form. This makes it more suitable for certain applications in research and industry .

Properties

CAS No.

18773-04-1

Molecular Formula

C4H13BrN2

Molecular Weight

169.06 g/mol

IUPAC Name

butane-1,4-diamine;hydrobromide

InChI

InChI=1S/C4H12N2.BrH/c5-3-1-2-4-6;/h1-6H2;1H

InChI Key

ZYTYCJCQGXUMPI-UHFFFAOYSA-N

SMILES

C(CCN)CN.Br.Br

Canonical SMILES

C(CCN)CN.Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Diaminobutane Dihydrobromide
Reactant of Route 2
1,4-Diaminobutane Dihydrobromide
Reactant of Route 3
1,4-Diaminobutane Dihydrobromide
Reactant of Route 4
Reactant of Route 4
1,4-Diaminobutane Dihydrobromide
Reactant of Route 5
1,4-Diaminobutane Dihydrobromide
Reactant of Route 6
Reactant of Route 6
1,4-Diaminobutane Dihydrobromide

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